(Z)-6-hydroxy-4-methyl-7-(piperidin-1-ylmethyl)-2-(pyridin-4-ylmethylene)benzofuran-3(2H)-one
Description
This compound features a benzofuran-3(2H)-one core with distinct substituents:
- Position 2: A pyridin-4-ylmethylene group in the Z-configuration, enabling π-π stacking and hydrogen bonding via the pyridine nitrogen.
- Position 4: A methyl group enhancing lipophilicity and steric bulk.
- Position 7: A piperidin-1-ylmethyl substituent, contributing to basicity and solubility modulation .
Properties
IUPAC Name |
(2Z)-6-hydroxy-4-methyl-7-(piperidin-1-ylmethyl)-2-(pyridin-4-ylmethylidene)-1-benzofuran-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O3/c1-14-11-17(24)16(13-23-9-3-2-4-10-23)21-19(14)20(25)18(26-21)12-15-5-7-22-8-6-15/h5-8,11-12,24H,2-4,9-10,13H2,1H3/b18-12- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSZJSQRZCJZECU-PDGQHHTCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C2=C1C(=O)C(=CC3=CC=NC=C3)O2)CN4CCCCC4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C2=C1C(=O)/C(=C/C3=CC=NC=C3)/O2)CN4CCCCC4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-6-hydroxy-4-methyl-7-(piperidin-1-ylmethyl)-2-(pyridin-4-ylmethylene)benzofuran-3(2H)-one, a compound belonging to the benzofuran class, has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity, supported by relevant data tables and research findings.
Chemical Structure
The compound's structure can be represented as follows:
This structure includes a benzofuran core, a piperidine moiety, and a pyridine substituent, which are crucial for its biological interactions.
1. Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of benzofuran derivatives. For instance, compounds with similar structural features have demonstrated significant antibacterial and antifungal activities. The compound's piperidine component is known to enhance its interaction with bacterial cell walls, potentially leading to increased efficacy against pathogens such as Staphylococcus aureus and Escherichia coli.
| Compound | MIC (mg/mL) | Activity |
|---|---|---|
| (Z)-6-hydroxy-4-methyl... | 0.0039 - 0.025 | Strong against S. aureus and E. coli |
| Benzofuran derivative I | 0.19 | Effective against M. tuberculosis |
2. Anti-inflammatory Effects
Benzofuran derivatives have been noted for their anti-inflammatory properties. The compound has shown promise in reducing pro-inflammatory cytokines such as TNF and IL-1, which are critical in chronic inflammatory conditions.
- Case Study : A related benzofuran derivative exhibited a reduction in TNF levels by 93.8% and IL-1 by 98% in vitro, suggesting that (Z)-6-hydroxy-4-methyl... may exert similar effects.
3. Anticancer Potential
The benzofuran scaffold is associated with various anticancer activities. Compounds in this class have been reported to induce apoptosis in cancer cells through multiple pathways, including the inhibition of NF-κB signaling.
| Mechanism | Effect |
|---|---|
| NF-κB Inhibition | Suppression of tumor growth |
| Apoptosis Induction | Cell death in cancerous cells |
Mechanistic Insights
The biological activity of (Z)-6-hydroxy-4-methyl... can be attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways and microbial growth.
- Receptor Interaction : The piperidine moiety may facilitate binding to receptors or enzymes, enhancing its therapeutic potential.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations at Position 2
a. (Z)-6-Hydroxy-2-(4-methoxybenzylidene)-7-methylbenzofuran-3(2H)-one ()
- Position 2 : 4-Methoxybenzylidene replaces pyridin-4-ylmethylene.
- Impact: The methoxy group increases electron density on the aromatic ring, altering electronic interactions. Higher lipophilicity (predicted logP ~2.8) vs. the pyridine analog (logP ~2.3).
b. (Z)-6-Hydroxy-7-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)-2-(3-methylbenzylidene)benzofuran-3(2H)-one ()
- Position 2 : 3-Methylbenzylidene introduces steric hindrance.
- Lower solubility compared to pyridinyl derivatives due to lack of polar heteroatoms.
Pharmacological Implications
- Pyridine vs. Phenyl Substitution : Pyridinyl analogs may exhibit enhanced binding to targets requiring heteroaromatic interactions (e.g., kinase ATP pockets).
- Piperidine vs. Piperazine : Piperazine’s dual nitrogen atoms could improve solubility but reduce blood-brain barrier penetration compared to piperidine.
- Methoxy vs. Methyl Groups : Methoxy groups may confer antioxidant activity, whereas methyl groups prioritize metabolic stability.
Q & A
Q. What are the established synthetic routes for (Z)-6-hydroxy-4-methyl-7-(piperidin-1-ylmethyl)-2-(pyridin-4-ylmethylene)benzofuran-3(2H)-one?
The compound is synthesized via Knoevenagel condensation , a common method for aurone derivatives. A benzofuran-3(2H)-one precursor reacts with an aldehyde (e.g., pyridine-4-carboxaldehyde) in the presence of a base catalyst. For example, ultrasound-assisted synthesis using natural deep eutectic solvents (NaDES) reduces reaction time to 18 minutes and improves yields (59%) . Key steps include:
- Sonication to enhance reaction kinetics.
- Purification via recrystallization or column chromatography.
- Structural confirmation using NMR (e.g., δ 7.87 ppm for aromatic protons) .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- NMR : Identifies substituent positions and stereochemistry (e.g., Z-configuration via coupling constants) .
- Mass spectrometry : Confirms molecular weight (e.g., 301.135 g/mol for a brominated analog) .
- X-ray crystallography : Resolves crystal structure and validates stereochemistry, though melting point discrepancies (e.g., 114–117°C observed vs. 126–128°C literature) may require purity reassessment .
Q. How do functional groups (piperidine, pyridine, hydroxy) influence reactivity?
- The piperidin-1-ylmethyl group enhances solubility in polar solvents and may interact with biological targets (e.g., enzyme active sites).
- The pyridin-4-ylmethylene moiety contributes to π-π stacking in crystallography and stabilizes the Z-isomer .
- The 6-hydroxy group participates in hydrogen bonding, affecting solubility and bioactivity .
Advanced Research Questions
Q. How can ultrasound irradiation optimize synthesis yield and stereoselectivity?
Ultrasound enhances mass transfer and reduces reaction time by cavitation effects. For example, NaDES-based synthesis under ultrasound achieves 59% yield in 18 minutes, compared to hours via conventional heating . To optimize:
- Vary sonication time (10–30 minutes) and power (20–50 kHz).
- Monitor Z/E isomer ratio via HPLC (e.g., C18 column, acetonitrile/water mobile phase) .
Q. What in vitro models assess the anti-inflammatory activity of this compound?
- LPS-induced macrophages : Measure NF-κB pathway inhibition using luciferase reporters or ELISA for cytokines (e.g., TNF-α, IL-6) .
- Dose-response assays : Test 1–100 µM concentrations; IC values indicate potency (e.g., synthetic aurones show IC ~10 µM) .
- Western blotting : Quantify phosphorylated IκBα or p65 to confirm pathway modulation .
Q. How to validate analytical methods for purity assessment?
- HPLC-DAD : Use a C18 column with gradient elution (e.g., 0.1% TFA in water/acetonitrile). Validate linearity (R > 0.99), LOD/LOQ, and precision (<2% RSD) .
- Thermogravimetric analysis (TGA) : Detect residual solvents (e.g., ethanol, DCM) to comply with ICH guidelines (<0.1%) .
Q. How to resolve discrepancies in reported physical properties (e.g., melting points)?
Discrepancies (e.g., observed 114–117°C vs. literature 126–128°C) may arise from impurities or polymorphism. Mitigation strategies:
- Recrystallization : Use ethanol/water mixtures to improve purity .
- DSC analysis : Identify polymorphic transitions or hydrate formation .
Q. Can computational modeling predict bioactivity or metabolic stability?
- Molecular docking : Simulate binding to NF-κB or SIRT1 using AutoDock Vina; prioritize compounds with ΔG < −8 kcal/mol .
- ADMET prediction : Use SwissADME to assess permeability (e.g., LogP ~4.1) and cytochrome P450 interactions .
Methodological Considerations
- Stereochemical control : Use chiral catalysts (e.g., L-proline) to favor the Z-isomer .
- Stability testing : Store at −20°C under nitrogen; monitor degradation via accelerated stability studies (40°C/75% RH for 6 months) .
- Scale-up challenges : Optimize solvent recovery (e.g., ethanol) and reduce ultrasound energy consumption for green chemistry compliance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
